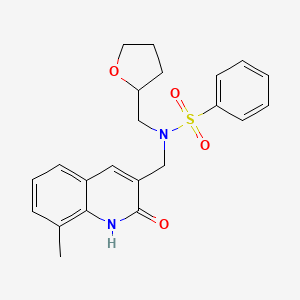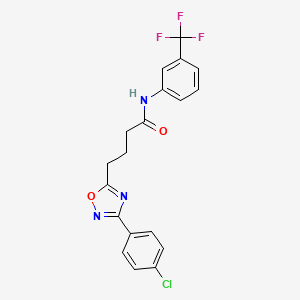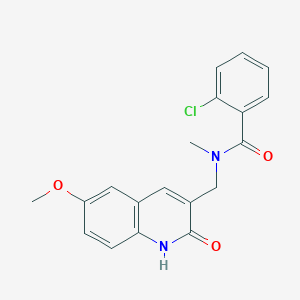
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as CQMA, is a chemical compound that has been widely studied for its potential use in scientific research. CQMA belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood. However, it has been proposed that 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide exerts its cytotoxic and antimalarial effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has also been found to exhibit antimalarial activity by inhibiting the growth and replication of the malaria parasite. In addition, 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One of the major advantages of using 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its high potency and specificity. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit potent cytotoxic and antimalarial activities at low concentrations. This makes it an ideal compound for use in drug development studies. However, one of the major limitations of using 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its potential toxicity. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit cytotoxic effects on normal cells at high concentrations.
将来の方向性
There are several future directions for the study of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One of the major areas of research is the development of new drugs for the treatment of cancer and malaria. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been proposed as a potential lead compound for the development of new anticancer and antimalarial drugs. Another area of research is the study of the mechanism of action of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. Further studies are needed to fully understand the molecular mechanisms underlying the cytotoxic and antimalarial activities of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. Finally, the potential use of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in other areas of research such as anti-inflammatory and antioxidant therapy should be explored.
Conclusion:
In conclusion, 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound that has been widely studied for its potential use in scientific research. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit potent cytotoxic and antimalarial activities and has been proposed as a potential lead compound for the development of new drugs for the treatment of cancer and malaria. Further studies are needed to fully understand the mechanism of action of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide and its potential use in other areas of research.
合成法
The synthesis of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves the reaction of 2-chlorobenzoyl chloride with N-methyl-2-hydroxy-6-methoxyquinoline-3-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. This synthesis method has been reported in various scientific journals and has been found to be efficient and reproducible.
科学的研究の応用
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential use in various scientific research applications. One of the major areas of research is the development of new drugs for the treatment of cancer. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit cytotoxic activity against various cancer cell lines and has been proposed as a potential lead compound for the development of new anticancer drugs. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has also been studied for its potential use as an antimalarial drug. It has been found to exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.
特性
IUPAC Name |
2-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-22(19(24)15-5-3-4-6-16(15)20)11-13-9-12-10-14(25-2)7-8-17(12)21-18(13)23/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXOCGBEKBWOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


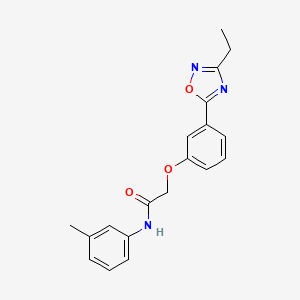
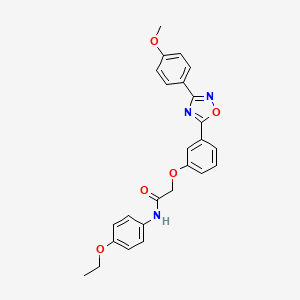


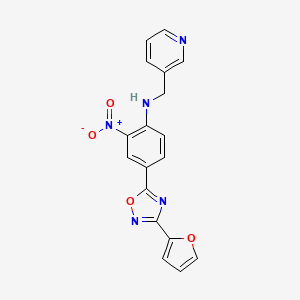
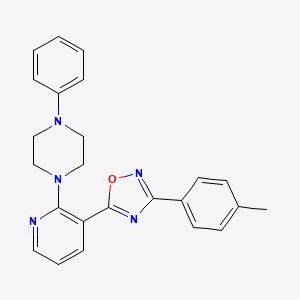
![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694074.png)
